molecular formula C25H23FN4O3 B11332232 5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11332232
M. Wt: 446.5 g/mol
InChI Key: GNTDWGUGLSYROV-ZHACJKMWSA-N
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Description

The compound 5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that features a variety of functional groups, including an oxazole ring, a piperazine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the fluorophenoxy group: This can be done through etherification reactions.

    Final coupling reactions: These steps involve the formation of the carbon-nitrogen bonds to complete the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[2-(2-CHLOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • 5-{4-[2-(2-BROMOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-{4-[2-(2-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C25H23FN4O3

Molecular Weight

446.5 g/mol

IUPAC Name

5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23FN4O3/c1-18-6-8-19(9-7-18)10-11-23-28-21(16-27)25(33-23)30-14-12-29(13-15-30)24(31)17-32-22-5-3-2-4-20(22)26/h2-11H,12-15,17H2,1H3/b11-10+

InChI Key

GNTDWGUGLSYROV-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C#N

Origin of Product

United States

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